Cas no 2413885-99-9 (tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate)

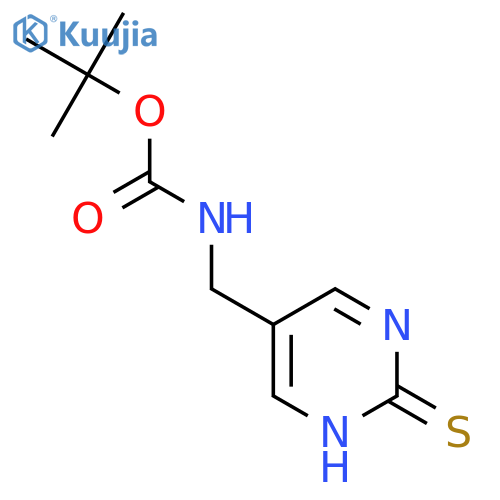

2413885-99-9 structure

商品名:tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate

tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate

- 2413885-99-9

- EN300-26666419

- tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate

-

- インチ: 1S/C10H15N3O2S/c1-10(2,3)15-9(14)13-6-7-4-11-8(16)12-5-7/h4-5H,6H2,1-3H3,(H,13,14)(H,11,12,16)

- InChIKey: UHOIIZZALNIVHI-UHFFFAOYSA-N

- ほほえんだ: S=C1N=CC(=CN1)CNC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 241.08849790g/mol

- どういたいしつりょう: 241.08849790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 94.8Ų

tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26666419-5.0g |

tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |

2413885-99-9 | 95.0% | 5.0g |

$4349.0 | 2025-03-20 | |

| Enamine | EN300-26666419-0.25g |

tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |

2413885-99-9 | 95.0% | 0.25g |

$1381.0 | 2025-03-20 | |

| Enamine | EN300-26666419-0.05g |

tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |

2413885-99-9 | 95.0% | 0.05g |

$1261.0 | 2025-03-20 | |

| Enamine | EN300-26666419-0.1g |

tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |

2413885-99-9 | 95.0% | 0.1g |

$1320.0 | 2025-03-20 | |

| Enamine | EN300-26666419-5g |

tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |

2413885-99-9 | 5g |

$4349.0 | 2023-09-12 | ||

| Enamine | EN300-26666419-2.5g |

tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |

2413885-99-9 | 95.0% | 2.5g |

$2940.0 | 2025-03-20 | |

| Enamine | EN300-26666419-0.5g |

tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |

2413885-99-9 | 95.0% | 0.5g |

$1440.0 | 2025-03-20 | |

| Enamine | EN300-26666419-1g |

tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |

2413885-99-9 | 1g |

$1500.0 | 2023-09-12 | ||

| Enamine | EN300-26666419-10.0g |

tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |

2413885-99-9 | 95.0% | 10.0g |

$6450.0 | 2025-03-20 | |

| Enamine | EN300-26666419-1.0g |

tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |

2413885-99-9 | 95.0% | 1.0g |

$1500.0 | 2025-03-20 |

tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

2413885-99-9 (tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate) 関連製品

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬